2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione
Description
2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione is a bicyclic organic compound featuring a thiazolidine-1,1-dione core fused with an azepane ring. Its molecular formula is C₈H₁₄N₂O₂S (as the free base; the hydrochloride salt is C₈H₁₆Cl₂N₄O) and a molecular weight of 255.15 g/mol (hydrochloride form) . The compound is cataloged under CAS RN EN300-109162 and is primarily utilized in medicinal chemistry research, particularly as a building block for drug discovery targeting G-protein-coupled receptors (GPCRs) or enzyme modulators.
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-(azepan-4-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)8-2-7-11(14)9-3-1-5-10-6-4-9/h9-10H,1-8H2 |
InChI Key |
CMZFPSHIDFFZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)N2CCCS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of azepane with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The nitrogen and sulfur atoms in the thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.
Scientific Research Applications
2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-1,1-dione Derivatives
Thiazolidine-1,1-dione derivatives are a versatile class of compounds with diverse pharmacological applications. Below is a detailed comparison of 2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Flexibility vs. Rigidity :
- The azepane ring in the target compound introduces seven-membered ring flexibility , which may improve binding to larger protein pockets compared to rigid aromatic substituents (e.g., 3-chlorophenyl or 3-acetylphenyl derivatives) .
- In contrast, compounds like 2-(3-chlorophenyl)-1lambda6,2-thiazolidine-1,1-dione exhibit planar aromatic systems , favoring π-π stacking interactions but limiting adaptability in hydrophobic binding sites .
Solubility and Stability: Hydrochloride salts (e.g., azepan-4-yl and 4-(1-aminoethyl)phenyl derivatives) show enhanced aqueous solubility due to ionic character, though they require refrigeration for stability . The liquid state of 2-(3-aminopropyl)-1lambda6,2-thiazolidine-1,1-dione suggests lower melting point and higher volatility, advantageous for formulations requiring low viscosity .
Pharmacophore Diversity: The acetyl group in 2-(3-acetylphenyl)-4-methyl-1lambda6,2-thiazolidine-1,1-dione may act as a hydrogen-bond acceptor, enhancing target engagement in enzymes like kinases or acetyltransferases . The primary amine in 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride enables covalent conjugation or salt bridge formation, useful in prodrug design .
This suggests shared challenges in optimizing reaction conditions for bulky substituents.
Research and Application Considerations
- Drug Discovery : The azepan-4-yl derivative’s flexibility makes it a candidate for allosteric modulators (e.g., FFAR1/FFAR4 targets) where conformational adaptation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
